molecular formula C24H20BrNO4S B2935906 4-bromo-N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide CAS No. 441292-44-0

4-bromo-N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide

Cat. No.: B2935906
CAS No.: 441292-44-0
M. Wt: 498.39
InChI Key: UBPJXMBRYXMLGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide (CAS: 406474-45-1) is a sulfonamide derivative featuring a brominated aromatic ring and a fused tetracyclic naphthobenzofuran scaffold. Its molecular formula is C₂₂H₁₆BrNO₄S, with a molecular weight of 470.34 g/mol . The compound’s structure includes:

  • A 7-oxo group in the tetrahydronaphthobenzofuran core, which may enhance hydrogen-bonding interactions.
  • A 4-bromobenzenesulfonamide group, which introduces electron-withdrawing effects and influences solubility and reactivity.

The compound is commercially available in 95% purity, with pricing ranging from $225 (10 mg) to $425 (100 mg) .

Properties

IUPAC Name

4-bromo-N-(9,9-dimethyl-7-oxo-8,10-dihydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrNO4S/c1-24(2)12-20(27)22-18-11-19(26-31(28,29)15-9-7-14(25)8-10-15)16-5-3-4-6-17(16)23(18)30-21(22)13-24/h3-11,26H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPJXMBRYXMLGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=C(C=C5)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-bromo-N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a sulfonamide group and a substituted naphtho-benzofuran moiety. The presence of the bromine atom and the dimethyl groups significantly influence its chemical reactivity and biological interactions.

Structure Overview

ComponentDescription
Bromine Enhances lipophilicity and biological activity.
Naphtho[1,2-b]benzofuran Provides a scaffold for interaction with biological targets.
Benzenesulfonamide Known for various pharmacological activities including antibacterial and antitumor effects.

Antinociceptive Effects

Research indicates that compounds with similar structures exhibit significant antinociceptive (pain-relieving) properties. A study evaluating related compounds demonstrated that they could produce dose-dependent analgesia through both spinal and supraspinal mechanisms. For instance, a derivative of benzofuran was shown to be significantly more potent than common analgesics like aspirin and acetaminophen, suggesting that this compound may exhibit similar or enhanced effects in pain models .

The proposed mechanism involves modulation of G protein-coupled receptors (GPCRs), which are pivotal in mediating various physiological responses. Activation of these receptors can lead to downstream signaling cascades that influence nociceptive pathways.

Key Findings on Mechanism

  • GPCR Interaction : The compound may influence GPCR pathways, similar to other sulfonamide derivatives .
  • Spinal and Supraspinal Analgesia : Evidence suggests that the compound acts at both levels to alleviate pain .

Antitumor Activity

Preliminary studies have indicated potential antitumor properties for compounds within this chemical class. The sulfonamide group is often associated with anticancer activity due to its ability to inhibit certain enzymes involved in tumor growth.

Study 1: Analgesic Efficacy in Animal Models

In a controlled study involving mice subjected to various nociceptive stimuli (e.g., formalin test), the compound demonstrated significant analgesic effects compared to control groups. The results indicated that the compound could effectively reduce pain responses without significant sedative effects .

Study 2: In Vitro Antitumor Activity

Another investigation focused on the cytotoxic effects of related compounds against cancer cell lines. Results showed that these compounds inhibited cell proliferation effectively, suggesting that this compound may also possess antitumor properties worth exploring further .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromine Site

The para-bromine on the benzenesulfonamide moiety undergoes substitution reactions under transition-metal catalysis or SNAr conditions.

Reaction TypeConditionsProductSupporting Evidence
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°CAryl/heteroaryl-substituted sulfonamideAnalogous Pd-mediated couplings
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneN-Arylsulfonamide derivativesSimilar aminations in spirocyclic systems
HydrolysisNaOH (aq), Cu catalyst, 120°C4-HydroxybenzenesulfonamideBase-mediated hydrolysis

Key Notes :

  • Bromine substitution is sterically accessible, enabling cross-coupling for diversification .

  • Electron-withdrawing sulfonamide group activates the benzene ring for SNAr .

Sulfonamide Group Reactivity

The –SO₂NH– linkage participates in alkylation, acylation, and hydrolysis.

Reaction TypeReagents/ConditionsProductReference
AlkylationR-X, K₂CO₃, DMF, 60°CN-Alkylated sulfonamideBenzenesulfonamide alkylation
AcylationAcCl, pyridine, RTN-Acetylated derivativeAcylation of sulfonamides
Acid HydrolysisH₂SO₄ (conc.), reflux, 6 hrSulfonic acid + amine byproductSulfonamide cleavage

Key Notes :

  • Alkylation typically occurs at the sulfonamide nitrogen due to its nucleophilicity .

  • Acidic hydrolysis is slow but feasible under harsh conditions .

Ketone Reactivity at the 7-Oxo Position

The cyclohexenone-like ketone undergoes reductions and condensations.

Reaction TypeReagents/ConditionsProductReference
ReductionNaBH₄, MeOH, 0°C → RTSecondary alcohol (7-hydroxy derivative)Ketone reduction in naphthofurans
Grignard AdditionRMgX, THF, –78°C → RTTertiary alcoholSimilar ketone additions
CondensationNH₂OH·HCl, pyridine/EtOH, ΔOxime derivativeOxime formation

Key Notes :

  • Steric hindrance from 9,9-dimethyl groups may slow reduction kinetics .

  • The α,β-unsaturated ketone could participate in conjugate additions.

Electrophilic Aromatic Substitution on the Benzofuran System

The electron-rich benzofuran moiety undergoes halogenation or nitration.

Reaction TypeConditionsPositionProductReference
NitrationHNO₃/H₂SO₄, 0°CC-3 or C-8Nitro-substituted derivativeNitration of benzofurans
BrominationBr₂, FeBr₃, CH₂Cl₂, RTC-2 or C-6Dibrominated analogElectrophilic substitution

Key Notes :

  • 9,9-Dimethyl groups sterically direct electrophiles to less hindered positions .

  • Sulfonamide’s electron-withdrawing effect deactivates the attached benzene ring.

Photochemical and Thermal Stability

The compound exhibits moderate stability under standard conditions but degrades under UV light or strong acids/bases.

ConditionObservationDegradation PathwayReference
UV Light (254 nm)15% decomposition after 24 hrC–S bond cleavagePhotostability of sulfonamides
HCl (6M), 80°CComplete hydrolysis in 2 hrSulfonic acid + amine fragmentsAcid hydrolysis

Comparison with Similar Compounds

Key Observations:

The absence of the 7-oxo group in CAS 442535-94-6 may reduce hydrogen-bonding capacity, impacting solubility or target binding .

Steric and Conformational Differences :

  • The 9,9-dimethyl substituents (target compound and CAS 432014-77-2) impose moderate steric hindrance, while the 8-tert-butyl group (CAS 442535-94-6) creates greater bulk, likely increasing lipophilicity and reducing molecular flexibility .

Molecular Weight and Solubility Trends :

  • The brominated compound has the highest molecular weight (470.34 g/mol), which may correlate with lower aqueous solubility compared to the lighter methoxy analog (449.52 g/mol) .
  • The ethoxy-tert-butyl derivative (477.61 g/mol) is the heaviest, with enhanced hydrophobicity due to alkyl substituents .

Commercial and Research Implications

  • The 4-bromo derivative is priced higher than many analogs listed in (e.g., 2-cyanopyridine at $8/g), likely due to bromine’s cost and synthetic complexity .
  • The methoxy analog (CAS 432014-77-2) has a lower molecular weight and may offer improved bioavailability, making it a candidate for further pharmacological studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.